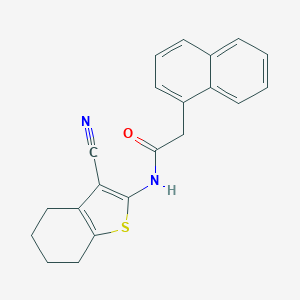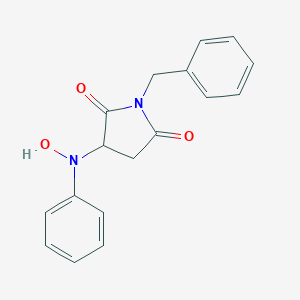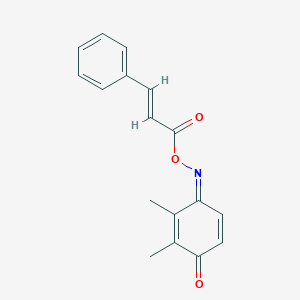
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide, also known as TAK-632, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
Target of Action
The primary targets of this compound are JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This unique binding mode inhibits the activity of the kinases, thereby modulating the MAPK signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide is its specificity for the MEK1/2 enzymes. This specificity allows for targeted inhibition of the MAPK signaling pathway without affecting other signaling pathways. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide is its potential toxicity, which may limit its use in vivo. In addition, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide may have limited efficacy in certain types of cancer, which may require combination therapy with other drugs.
Direcciones Futuras
For research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide include investigating its potential use in combination therapy with other drugs, as well as its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide, as well as its potential toxicity in vivo. Finally, more research is needed to determine the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide in different types of cancer, as well as its potential use in the prevention of cancer metastasis.
Métodos De Síntesis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with N-(2-aminoethyl)-4-methylbenzenesulfonamide to form 2-(1-naphthyl)acetamide. The final step involves the reaction of 2-(1-naphthyl)acetamide with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene to form N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyl)acetamide works by inhibiting the MAPK signaling pathway, which is often overactivated in cancer cells. This pathway is responsible for regulating cell growth, differentiation, and survival, and its dysregulation can lead to the development of cancer.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c22-13-18-17-10-3-4-11-19(17)25-21(18)23-20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9H,3-4,10-12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQVPNFSMEJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzylidene-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B382199.png)
![2-Methyl-4-(naphthalen-1-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382201.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B382202.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-5-(4-methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-1,3-thiazolidin-4-one](/img/structure/B382204.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B382205.png)

![ethyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B382209.png)

![(1E,3E)-1-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(3-nitrophenyl)but-3-en-2-one](/img/structure/B382213.png)

![Methyl 4-[7-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]oxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B382216.png)

![Ethyl 2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-4-methyl-2-oxochromen-7-yl]oxypropanoate](/img/structure/B382221.png)
